
Dihydro-5-methyl-1-((4-(1-methylethoxy)phenyl)methyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-methyl-1-((4-(1-methylethoxy)phenyl)methyl)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for “NIOSH/MX8957000” would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods may include large-scale synthesis using specialized equipment and controlled environments to ensure purity and safety. Unfortunately, detailed synthetic routes and reaction conditions for this specific compound are not provided in the available resources .
Chemical Reactions Analysis
“NIOSH/MX8957000” would undergo various chemical reactions depending on its functional groups and chemical structure. Common types of reactions include:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another and can occur under various conditions, such as nucleophilic or electrophilic substitution. The major products formed from these reactions would depend on the specific reagents and conditions used
Scientific Research Applications
“NIOSH/MX8957000” may have a wide range of scientific research applications, including:
Chemistry: It could be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It might be used in biochemical assays or as a tool to study cellular processes.
Medicine: The compound could have potential therapeutic applications, such as in drug development or as a diagnostic agent.
Industry: It may be used in manufacturing processes, material science, or as a component in various industrial products
Mechanism of Action
The mechanism of action for “NIOSH/MX8957000” would depend on its specific chemical structure and the biological or chemical systems it interacts with. It could involve binding to molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be specific to the compound’s effects and the systems it influences .
Comparison with Similar Compounds
“NIOSH/MX8957000” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable functional groups or chemical properties. The comparison would focus on aspects such as reactivity, stability, and applications. Some similar compounds could include various volatile organic compounds or other industrial chemicals .
Properties
CAS No. |
62554-13-6 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-methyl-1-[(4-propan-2-yloxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)20-13-6-4-12(5-7-13)9-17-8-11(3)14(18)16-15(17)19/h4-7,10-11H,8-9H2,1-3H3,(H,16,18,19) |
InChI Key |
FOGOKWJMPFCSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



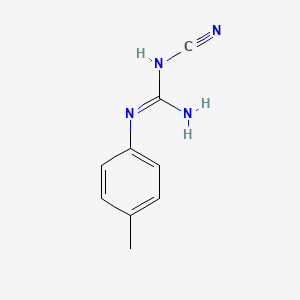
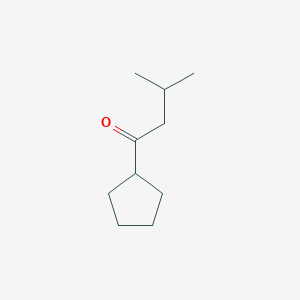
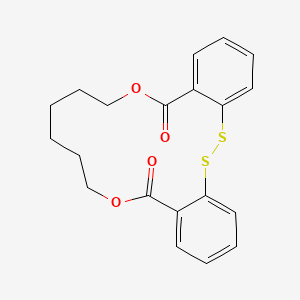
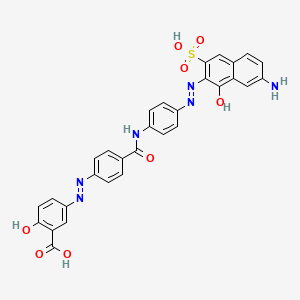
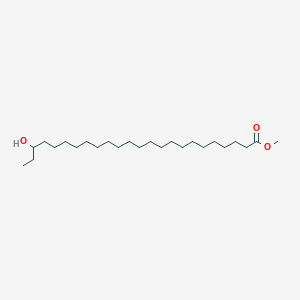
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)
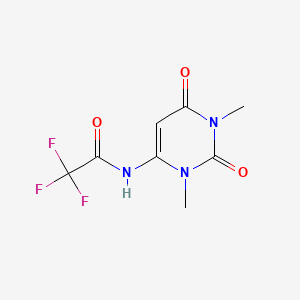
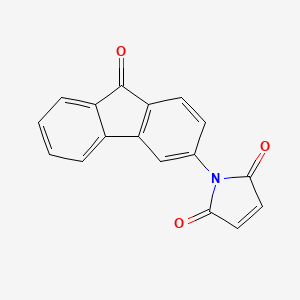
![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)


![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

